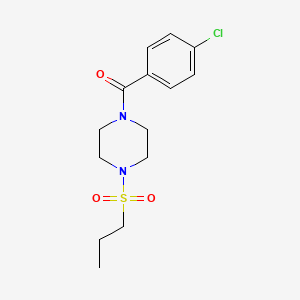
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-quinolinecarboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-quinolinecarboxylate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-quinolinecarboxylate are primarily related to its anti-cancer activity. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating various signaling pathways and enzymes. Additionally, the compound has been found to possess anti-inflammatory and anti-microbial properties, which could have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-quinolinecarboxylate in lab experiments is its potent anti-cancer activity. The compound has been shown to be effective against various types of cancer cells, making it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-quinolinecarboxylate. One potential direction is to further investigate the compound's mechanism of action and identify specific targets that could be exploited for drug development. Additionally, the compound's anti-inflammatory and anti-microbial properties could be further explored for potential applications in the treatment of various diseases. Finally, the development of more efficient synthesis methods for the compound could increase its availability for research purposes.
Méthodes De Synthèse
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-quinolinecarboxylate involves the reaction of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl bromide with 2-quinolinecarboxylic acid in the presence of a base such as potassium carbonate. The reaction occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out under reflux conditions.
Applications De Recherche Scientifique
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-quinolinecarboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and molecular biology. The compound has been shown to exhibit significant anti-cancer activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory and anti-microbial properties.
Propriétés
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-17(14-6-8-18-19(11-14)25-10-9-24-18)12-26-20(23)16-7-5-13-3-1-2-4-15(13)21-16/h1-8,11H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDCLNJUZBCGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl quinoline-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)


![3-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5880831.png)

![2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)
![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5880860.png)
![2-benzyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880861.png)
![3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880878.png)
![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5880880.png)
